RTC-30

Oral Bioavailability Pharmacokinetics Linker Optimization

RTC-30 is the only phenothiazine‑derived PP2A activator that combines CNS safety (<5% dopamine D1–D4 binding) with 2‑fold higher oral exposure (36–50% bioavailability) versus predecessor SMAPs. This hydroxylated‑linker tricyclic scaffold achieves robust, consistent plasma levels in mouse tumor models, enabling clean pharmacodynamic readouts of dual PI3K‑AKT and RAS‑ERK pathway inhibition without the neurological liability of classic phenothiazines. Procure RTC‑30 to eliminate confounding sedation while maximizing in‑vivo oral efficacy in preclinical oncology studies.

Molecular Formula C24H23F3N2O4S
Molecular Weight 492.5 g/mol
Cat. No. B2849488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTC-30
Molecular FormulaC24H23F3N2O4S
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O
InChIInChI=1S/C24H23F3N2O4S/c25-24(26,27)33-20-11-13-21(14-12-20)34(31,32)28-15-19(30)16-29-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)29/h1-8,11-14,19,28,30H,9-10,15-16H2/t19-/m0/s1
InChIKeyHNXBILKEHPSDSB-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RTC-30: An Orally Bioavailable Dual Pathway Inhibitor for Cancer Research Procurement


RTC-30 is an optimized phenothiazine derivative classified as a small-molecule activator of protein phosphatase 2A (PP2A), also referred to as a SMAP (small-molecule activator of PP2A) [1]. It functions as a dual pathway inhibitor, negatively regulating both PI3K-AKT and RAS-ERK signaling cascades via putative PP2A activation . Structurally distinguished by a hydroxylated N-linked linker, RTC-30 demonstrates enhanced oral bioavailability compared to earlier analogs, with an in vitro GI50 of 15 μM against H1650 lung adenocarcinoma cells [2]. This compound represents a reengineered tricyclic scaffold designed to eliminate central nervous system (CNS) liabilities while preserving anti-cancer efficacy [3].

Why Generic Phenothiazine or PP2A Activator Substitution Fails for RTC-30 Procurement


In-class phenothiazines and other PP2A activators cannot be freely interchanged due to critical structural and pharmacokinetic divergences. Standard phenothiazine neuroleptics (e.g., trifluoperazine, chlorpromazine) retain potent CNS dopamine receptor binding, causing dose-limiting sedation and neurological side effects at concentrations required for anti-cancer activity [1]. Earlier SMAP analogs like RTC-5, while CNS-sparing, exhibit suboptimal oral absorption (15–18% bioavailability) that limits in vivo utility [2]. Conversely, RTC-30 incorporates a specific hydroxylated linker modification that nearly doubles oral exposure (36–50% bioavailability) while maintaining CNS abrogation [3]. Thus, substituting RTC-30 with a generic phenothiazine or an earlier SMAP without this linker would compromise either CNS safety or oral exposure, directly impacting experimental outcomes and therapeutic potential in preclinical models.

RTC-30 Quantitative Evidence Guide: Differentiating Data for Scientific Selection


Hydroxylated Linker Confers Enhanced Oral Bioavailability vs. Non-Hydroxylated Analog RTC-5

RTC-30 contains a hydroxylated N-linked linker absent in RTC-5, which substantially increases oral bioavailability [1]. In mouse pharmacokinetic studies, RTC-30 achieved oral absorption of 36–50%, nearly double the 15–18% observed for RTC-5, while maintaining similar clearance (44 mL/min/kg for RTC-30 vs. 42 mL/min/kg for RTC-5) and half-life (0.81 h vs. 0.61 h) [2].

Oral Bioavailability Pharmacokinetics Linker Optimization

CNS-Sparing Profile Confirmed by Dopamine Receptor Binding Assays vs. Parent Tricyclics

RTC-30, like other reengineered tricyclics in the series, incorporates a sulfonamide replacement of the basic amine found in parent neuroleptic phenothiazines. This modification abrogates CNS activity. In radioligand binding assays at 0.1 mM, trifluoperazine (TFP) exhibited >95% binding to dopamine D1–D3 receptors, whereas RTC-30 and its analogs displayed <5% binding to D1–D4 and <10% to D5, confirming minimal CNS liability [1].

CNS Safety Dopamine Receptor Receptor Binding

GI50 in H1650 NSCLC Model: Comparable In Vitro Potency to RTC-5 Despite Structural Modification

In the H1650 non-small cell lung cancer (NSCLC) cell line, which harbors activating EGFR mutations and PTEN loss resulting in constitutively activated AKT and ERK signaling, RTC-30 exhibits a GI50 of 15 μM in an MTT viability assay [1]. This is comparable to RTC-5 (GI50 = 12.6 μM) and represents a modest but acceptable reduction in potency given the substantial gain in oral bioavailability .

NSCLC GI50 Cell Viability

Dual PI3K-AKT and RAS-ERK Pathway Inhibition via PP2A Activation

RTC-30 acts as a dual pathway inhibitor, negatively regulating both PI3K-AKT and RAS-ERK signaling cascades . This mechanism is attributed to its putative activation of the tumor suppressor protein phosphatase 2A (PP2A), which dephosphorylates and inactivates key nodes in these oncogenic pathways [1]. In contrast, many clinically used kinase inhibitors target only a single pathway, and compensatory crosstalk often limits their efficacy [2].

PP2A Activation PI3K-AKT RAS-ERK Dual Pathway Inhibition

RTC-30 Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


In Vivo Pharmacodynamic Studies Requiring Oral Dosing of a Dual Pathway Inhibitor

Researchers designing mouse xenograft or syngeneic tumor models with oral compound administration should prioritize RTC-30 over RTC-5 due to its 2-fold higher oral bioavailability (36–50% vs. 15–18%) [1]. This translates to higher and more consistent plasma exposure, enabling robust pharmacodynamic readouts of PI3K-AKT and RAS-ERK pathway modulation without the confounding effects of vehicle or route-specific variability.

CNS-Sparing Cancer Cell Signaling Studies Where Neuroleptic Side Effects Must Be Avoided

When investigating PP2A-mediated tumor suppression in vitro or in vivo without the confounding dopamine receptor antagonism of classic phenothiazines (e.g., TFP), RTC-30 provides a validated CNS-sparing alternative [2]. This is critical for studies where animal behavior, CNS toxicity, or neurological readouts are endpoints, as RTC-30 exhibits <5% binding to dopamine D1–D4 receptors at 0.1 mM [2].

Probing Dual PI3K-AKT and RAS-ERK Pathway Dependence in EGFR-Mutant NSCLC Models

In H1650 and related NSCLC cell lines with co-activated AKT and ERK signaling, RTC-30 (GI50 = 15 μM) serves as a pharmacological tool to interrogate the functional consequences of simultaneous dual pathway inhibition [3]. This application leverages the compound's established in vitro potency in a genetically defined model resistant to single-pathway EGFR inhibitors like erlotinib.

Comparative PP2A Activator Studies to Evaluate Linker Impact on PK/PD Relationships

RTC-30, alongside RTC-5 and other SMAP series compounds, enables structure-pharmacokinetic relationship studies. The direct comparison of RTC-30 (hydroxylated linker) with RTC-5 (non-hydroxylated linker) provides a controlled system to isolate the effect of linker polarity on oral absorption and clearance, offering insights for rational design of next-generation PP2A activators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for RTC-30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.